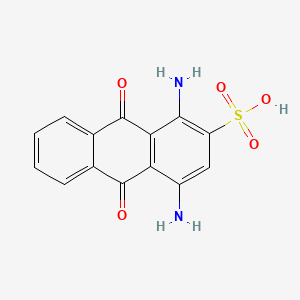
1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Cat. No. B8810387
Key on ui cas rn:
4095-85-6
M. Wt: 318.31 g/mol
InChI Key: DZXNARMBWJFBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04521341
Procedure details


It must be described as extremely suprising that the reaction of 1-amino-4-bromo-anthraquinone-2-sulphonic acid with ammonia in water under the reaction conditions employed, under pressure, should take place so uniformly and smoothly to give 1,4-diamino-anthraquinone-2-sulphonic acid, without the formation of significant amounts of 1-amino-4-hydroxy-anthraquinone-2-sulphonic acid, as reported in German Patent Specification No. 1,142,174.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](Br)=[CH:4][C:3]=1[S:19]([OH:22])(=[O:21])=[O:20].[NH3:23]>O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:23])=[CH:4][C:3]=1[S:19]([OH:22])(=[O:21])=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
